molecular formula C23H24FN3O3S B2554036 2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 901232-47-1

2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2554036
CAS RN: 901232-47-1
M. Wt: 441.52
InChI Key: KEKKQSYAPQJAQI-UHFFFAOYSA-N
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Description

2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H24FN3O3S and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential

Research on structurally related compounds such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a common mechanism for clinically available antipsychotic agents. This suggests that derivatives of this chemical structure, including compounds with imidazolyl and thioacetamide groups, might offer new pathways for antipsychotic drug development, potentially with unique mechanisms of action and pharmacological profiles (Wise et al., 1987).

Anti-inflammatory and Anticancer Activity

Compounds structurally similar to the specified molecule, particularly those incorporating the imidazothiadiazole and thiazole derivatives, have shown significant anti-inflammatory and anticancer activities. For instance, N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives exhibited notable anti-inflammatory activity. This indicates that similar structures could be explored for their potential in treating inflammation and cancer, suggesting a promising area for further research (Sunder & Maleraju, 2013).

Antibacterial and Antimicrobial Applications

The synthesis and evaluation of imidazole derivatives targeting dihydropteroate synthase enzyme have shown appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of compounds with an imidazole core for the development of new antibacterial agents, which could be crucial in the fight against antibiotic resistance. The research on these compounds provides a foundation for investigating the antibacterial properties of new derivatives, including those related to the chemical compound (Daraji et al., 2021).

properties

IUPAC Name

2-[[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S/c1-29-18-5-2-4-16(12-18)22-26-21(15-7-9-17(24)10-8-15)23(27-22)31-14-20(28)25-13-19-6-3-11-30-19/h2,4-5,7-10,12,19H,3,6,11,13-14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKKQSYAPQJAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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